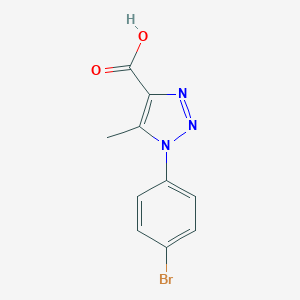

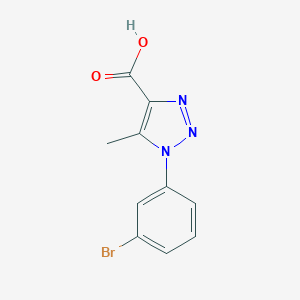

Acide 1-(4-bromophényl)-5-méthyl-1H-1,2,3-triazole-4-carboxylique

Vue d'ensemble

Description

1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H8BrN3O2 and its molecular weight is 282.09g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimie médicinale : Agents antimicrobiens

Ce composé a été étudié pour son potentiel dans le développement de nouveaux agents antimicrobiens. La présence du cycle triazole, connu pour son activité biologique, en fait un candidat pour la synthèse de dérivés capables de lutter contre les agents pathogènes Gram-positifs, en particulier ceux associés aux infections par biofilm comme Enterococcus faecium .

Pharmacologie : Activités antileishmanienne et antipaludique

En pharmacologie, les dérivés de ce composé ont montré des activités antileishmanienne et antipaludique prometteuses. Ces propriétés sont importantes dans la recherche de nouveaux traitements contre la leishmaniose et le paludisme, des maladies qui touchent des millions de personnes dans le monde .

Biochimie : Études d'inhibition enzymatique

Les dérivés du composé ont été utilisés en biochimie pour des études d'inhibition enzymatique. Ceci est crucial pour comprendre les mécanismes de la maladie et développer des médicaments capables de moduler l'activité enzymatique dans les conditions pathologiques .

Science des matériaux : Chimie de clic dynamique

En science des matériaux, les dérivés du composé peuvent être utilisés dans des applications de chimie de clic dynamique. Cela inclut la création de liaisons réversibles dans les polymères ou les revêtements, ce qui peut conduire au développement de matériaux auto-réparateurs .

Science de l'environnement : Applications analytiques

Bien que des applications directes en science de l'environnement n'aient pas été trouvées, des composés apparentés avec des groupes bromophényles ont été utilisés en chimie analytique comme réactifs. Ces applications pourraient potentiellement s'étendre à la surveillance environnementale et à la détection des polluants .

Agriculture : Contrôle des ravageurs et des maladies

Les composés avec le noyau triazole sont connus pour leur utilisation en agriculture, en particulier dans le contrôle des ravageurs et des maladies. Ils peuvent servir de base à la synthèse de pesticides ou de fongicides qui aident à protéger les cultures de diverses maladies et ravageurs .

Synthèse organique : Blocs de construction

Le composé sert de bloc de construction en synthèse organique. Ses dérivés peuvent être utilisés pour créer des molécules complexes pour diverses réactions chimiques, contribuant à la synthèse de nouveaux composés organiques ayant des applications potentielles dans différents domaines .

Conception et découverte de médicaments : Développement de composés principaux

En découverte de médicaments, la structure du composé est précieuse pour la conception de nouveaux médicaments. Ses dérivés peuvent servir de composés principaux pour le développement de nouvelles thérapies, grâce à leurs effets pharmacologiques divers .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazole-bearing compounds, have been known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that compounds with similar structures, such as 1° benzylic halides, typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Result of Action

Similar compounds have shown diverse pharmacological effects, including antileishmanial and antimalarial activities .

Action Environment

It’s worth noting that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Analyse Biochimique

Biochemical Properties

1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including acetylcholinesterase (AchE), which is crucial for the hydrolysis of acetylcholine in the nervous system . The interaction with AchE can lead to inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to neurotoxic effects. Additionally, the compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can lead to alterations in gene expression and disrupt normal cellular functions, potentially resulting in cell death or dysfunction.

Molecular Mechanism

At the molecular level, 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid exerts its effects through various mechanisms. One key mechanism is the binding interaction with enzymes such as acetylcholinesterase, leading to enzyme inhibition . This inhibition can disrupt normal neurotransmission by preventing the breakdown of acetylcholine. Additionally, the compound may interact with other biomolecules, altering their structure and function. These interactions can result in changes in gene expression and cellular signaling pathways, further influencing cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its potency and effectiveness . Additionally, long-term exposure to the compound can result in cumulative effects on cellular function, including persistent oxidative stress and enzyme inhibition.

Dosage Effects in Animal Models

The effects of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function and overall health. At higher doses, it can induce significant toxic effects, including neurotoxicity and oxidative stress . These adverse effects are dose-dependent and can lead to severe health consequences in animal models, highlighting the importance of careful dosage regulation in experimental settings.

Metabolic Pathways

1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on the body, including its toxicity and therapeutic potential. Understanding these pathways is crucial for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, by targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

1-(4-bromophenyl)-5-methyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN3O2/c1-6-9(10(15)16)12-13-14(6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPTYOFQUENAVEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301179261 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20725-34-2 | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20725-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301179261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3Z)-5-fluoro-3-[(2Z)-4-oxo-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B474984.png)

![3-(2-[4-chloro(methyl)anilino]-4-oxo-1,3-thiazol-5(4H)-ylidene)-5-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B475020.png)

![6-(3-Chlorophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B475029.png)

![ethyl 2-[2-oxo-3-[[(5E)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydro-1,2,4-triazol-3-yl]sulfanyl]-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B475047.png)

![1-(1-adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea](/img/structure/B475081.png)

![1H-indole-2,3-dione 3-{[4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone}](/img/structure/B475122.png)